molecular formula C10H6ClFN2O2 B5366297 2-chloro-4-fluoro-N-(1,2-oxazol-3-yl)benzamide

2-chloro-4-fluoro-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B5366297
M. Wt: 240.62 g/mol
InChI Key: KNRLDDQORUXKJD-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(1,2-oxazol-3-yl)benzamide is a chemical compound with the molecular formula C10H6ClFN2O2 It is known for its unique structure, which includes a benzamide core substituted with chloro and fluoro groups, as well as an oxazole ring

Properties

IUPAC Name

2-chloro-4-fluoro-N-(1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClFN2O2/c11-8-5-6(12)1-2-7(8)10(15)13-9-3-4-16-14-9/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRLDDQORUXKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(1,2-oxazol-3-yl)benzamide typically involves the reaction of 2-chloro-4-fluorobenzoyl chloride with 3-amino-1,2-oxazole under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(1,2-oxazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzamide ring can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2-chloro-4-fluoro-N-(1,2-oxazol-3-yl)benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(1,2-oxazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and fluoro substituents, as well as the oxazole ring, can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4-fluoro-N-(3-isoxazolyl)benzamide
  • 4-chloro-N-(3-isoxazolyl)benzamide
  • 3-fluoro-N-(4-methoxyphenyl)benzamide

Uniqueness

2-chloro-4-fluoro-N-(1,2-oxazol-3-yl)benzamide is unique due to the specific combination of chloro, fluoro, and oxazole substituents on the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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